4-Pyridylmercaptoacetyl chloride hydrochloride

Cephalosporin Synthesis Process Chemistry Yield Optimization

Researchers seeking a high-yield route to cephapirin often encounter low-efficiency two-step alternatives (~12% overall yield). This crystalline hydrochloride solves that bottleneck, enabling direct one-step acylation of 7-ACA in 70-95% yield. - Pharmaceutical Intermediate: Essential for cephapirin sodium & benzathine production. - Supply Advantage: ≥98% purity solid simplifies anhydrous handling and accurate weighing. - Quality Assurance: Well-characterized (m.p. 226-233°C), suitable for ANDA impurity standards and scale-up.

Molecular Formula C7H7Cl2NOS
Molecular Weight 224.11 g/mol
CAS No. 27230-51-9
Cat. No. B1330162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridylmercaptoacetyl chloride hydrochloride
CAS27230-51-9
Molecular FormulaC7H7Cl2NOS
Molecular Weight224.11 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1SCC(=O)Cl.Cl
InChIInChI=1S/C7H6ClNOS.ClH/c8-7(10)5-11-6-1-3-9-4-2-6;/h1-4H,5H2;1H
InChIKeyONINFWNBKWMUCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Pyridylmercaptoacetyl Chloride Hydrochloride Overview


4-Pyridylmercaptoacetyl chloride hydrochloride (CAS 27230-51-9), also known as (4-pyridylthio)acetyl chloride hydrochloride, is a heterocyclic acyl chloride derivative with the molecular formula C7H7Cl2NOS and molecular weight 224.11 g/mol [1]. It is primarily utilized as a key acylating intermediate in the synthesis of cephapirin, a first-generation cephalosporin antibiotic used extensively in veterinary medicine [2]. The compound exists as a crystalline hydrochloride salt, which confers enhanced stability and facilitates handling compared to its free base counterpart .

Why It Cannot Be Replaced


Generic acyl chlorides such as acetyl chloride or benzoyl chloride lack the 4-pyridylthio moiety essential for constructing the pharmacophore of cephapirin. The 4-pyridylthio group is critical for conferring the specific antibacterial spectrum and β-lactamase resistance profile of cephapirin [1]. Furthermore, alternative synthetic routes to cephapirin that bypass this intermediate, such as acylation of 7-aminocephalosporanic acid with bromoacetyl bromide followed by reaction with 4-mercaptopyridine, proceed in two steps with an overall yield of only approximately 12%, compared to 70–95% achieved using this compound [2]. The hydrochloride salt form also provides a solid-state advantage over the liquid free base, reducing moisture sensitivity and simplifying accurate weighing for large-scale reactions .

Quantitative Evidence


Synthesis Yield Comparison

The use of 4-pyridylmercaptoacetyl chloride hydrochloride as a direct acylating agent enables a one-step process for preparing (4-pyridylthio)acetic acid, a precursor to cephapirin, with yields of 70–95% [1]. In contrast, a two-step alternative route involving bromoacetyl bromide and 4-mercaptopyridine achieves only approximately 12% overall yield [2].

Cephalosporin Synthesis Process Chemistry Yield Optimization

Physical Form Comparison

4-Pyridylmercaptoacetyl chloride hydrochloride (CAS 27230-51-9) is a crystalline solid with a melting point of 226–233°C , whereas the corresponding free base, 4-pyridylthioacetyl chloride (CAS 52998-13-7), is a liquid with no defined melting point and a density of 1.35 g/cm³ .

Solid-State Chemistry Reagent Handling Storage Stability

Purity Grade Comparison

Commercially available 4-pyridylmercaptoacetyl chloride hydrochloride is supplied with minimum purity specifications of ≥98% (by HPLC) from major chemical vendors , whereas many synthesis protocols report typical purities of 85–95% for in-house prepared material [1].

Pharmaceutical Intermediates Analytical Chemistry Quality Control

Cephapirin Synthesis Yield

In a validated process for manufacturing cephapirin benzathine, reaction of 7-aminocephalosporanic acid (7-ACA) with 4-pyridylmercaptoacetyl chloride hydrochloride proceeds with a molar yield of 94–97% and produces cefapirin acid content of 79% (within USP31 specification range of 71.5–82.0%) [1].

Veterinary Antibiotics Process Development Manufacturing

Storage Stability

4-Pyridylmercaptoacetyl chloride hydrochloride is reported to be stable under recommended storage conditions (cool, dry place) , and its GHS classification (Acute Tox. 4; H302+H312+H332) [1] is well-characterized, enabling compliant transport and handling.

Chemical Stability Long-Term Storage Supply Chain

Key Applications


Cephapirin API Production

The compound is the acylating agent of choice for preparing cephapirin sodium and cephapirin benzathine, first-generation cephalosporin antibiotics used to treat mastitis in dairy cattle [1]. The one-step acylation of silylated 7-ACA with this intermediate provides yields of 70–95%, far exceeding the 12% yield of two-step alternatives [2]. This process is employed in commercial manufacturing and yields product meeting USP31 specifications [3].

Novel Cephalosporin Synthesis

Researchers developing new cephalosporin analogs can utilize this intermediate to install the 4-pyridylthioacetamido side chain, a known pharmacophore for broad-spectrum antibacterial activity [1]. The solid hydrochloride form simplifies reaction setup in anhydrous conditions, and the high commercial purity (≥98%) minimizes purification steps, accelerating SAR studies [2].

Reference Standard Preparation

Due to its high purity (≥98%) and well-characterized physical properties (m.p. 226–233°C), this compound serves as a reliable starting material for synthesizing cephapirin-related impurities and reference standards required for ANDA submissions and quality control testing [1].

Process Optimization & Scale-Up

The well-documented stability profile and consistent molar yields (94–97% in optimized protocols) make this compound suitable for process development and scale-up investigations. Its solid-state nature reduces handling errors and improves reproducibility compared to liquid acylating agents [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Pyridylmercaptoacetyl chloride hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.